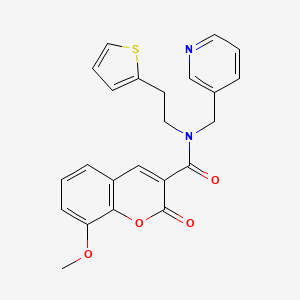

![molecular formula C15H14F6N4O2S B2423055 2-(トリフルオロメチル)-N-((7-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)ベンゼンスルホンアミド CAS No. 2034295-42-4](/img/structure/B2423055.png)

2-(トリフルオロメチル)-N-((7-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

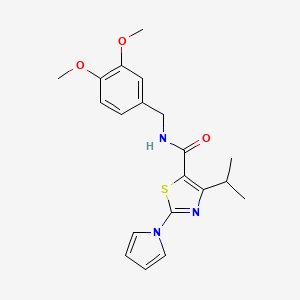

The compound contains a trifluoromethyl group (-CF3), a benzenesulfonamide group, and a [1,2,4]triazolo[4,3-a]pyridine group. Trifluoromethyl groups are often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound . The benzenesulfonamide group is a common motif in pharmaceuticals, and the [1,2,4]triazolo[4,3-a]pyridine group is a fused heterocycle that has been used in the synthesis of various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the [1,2,4]triazolo[4,3-a]pyridine ring, followed by the introduction of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, the trifluoromethyl groups, and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s solubility, acidity, and reactivity .科学的研究の応用

抗腫瘍活性

ジペプチジルペプチダーゼ IV (DPP-IV) 阻害

金属フリー合成による 1,2,4-トリアゾールの合成

官能基耐性合成

要約すると、この多面的な化合物は、癌治療、酵素阻害、および合成化学において有望です。その多様な用途は、科学研究と創薬におけるその重要性を強調しています。 🌟

作用機序

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances the insulin response to meals, improving postprandial (after meal) blood glucose control .

Pharmacokinetics

The compound has been found to be orally active , indicating that it can be taken by mouth and absorbed through the gastrointestinal tract . It has shown excellent selectivity over other proline-selective peptidases, suggesting a low risk of off-target effects . The compound has demonstrated oral bioavailability in preclinical species, indicating that it is well absorbed and reaches systemic circulation .

Result of Action

The result of the compound’s action is a reduction in blood glucose levels . By enhancing the body’s insulin response to meals, it helps to control postprandial blood glucose levels, making it a potential treatment for type 2 diabetes .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in DPP-IV levels can influence the compound’s efficacy .

特性

IUPAC Name |

2-(trifluoromethyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6N4O2S/c16-14(17,18)9-5-6-25-12(7-9)23-24-13(25)8-22-28(26,27)11-4-2-1-3-10(11)15(19,20)21/h1-4,9,22H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFLCWHUZSVJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2422974.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)

![2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2422986.png)

![3-(4-methoxybenzyl)-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)